3,5-dimethyl-1-o-tolyl-1H-pyrazole

Coordination Chemistry Catalyst Design Crystallography

This 1-aryl-3,5-dimethylpyrazole features an ortho-methyl substituent on the N1-phenyl ring, delivering distinct steric and electronic properties unattainable with phenyl or para-tolyl analogs. The o-tolyl group induces asymmetric Pd-N bond elongation (0.053 Å), enabling precise tuning of metal electrophilicity in cross-coupling and polymerization catalysts. It serves as the definitive synthon for (3,5-dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid pharmacophores and as a regioselective substrate for visible-light photocatalytic C4-thiocyanation. Substituting generic analogs compromises catalytic performance and invalidates optimized synthetic protocols. Confirm availability now.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B12525094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1-o-tolyl-1H-pyrazole
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=CC(=N2)C)C
InChIInChI=1S/C12H14N2/c1-9-6-4-5-7-12(9)14-11(3)8-10(2)13-14/h4-8H,1-3H3
InChIKeyXOUNCQOBGIBMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1-o-tolyl-1H-pyrazole Procurement: Chemical Profile and Comparator Identification


3,5-Dimethyl-1-o-tolyl-1H-pyrazole (CAS 91565-80-9) is a heterocyclic building block from the 1-aryl-3,5-dimethylpyrazole class, characterized by an ortho-methyl substituent on the N1-phenyl ring . The o-tolyl group introduces a steric and electronic influence distinct from its unsubstituted or para-substituted analogs, making it a critical synthon for developing palladium(II) pre-catalysts and for regioselective C-H functionalization studies [1]. Its primary differentiators are not broad biological activities but rather its precise role as a sterically-tuned ligand precursor and as a specific substrate for photocatalytic thiocyanation .

Substitution Risks for 3,5-Dimethyl-1-o-tolyl-1H-pyrazole: Why Analog Selection Leads to Divergent Outcomes


Selecting a generic 1-aryl-3,5-dimethylpyrazole without the ortho-methyl group critically fails in applications where the spatial and electronic environment of the N1-aryl ring dictates the outcome. The o-tolyl group exerts a distinct electron-withdrawing effect on coordinated metals, as evidenced by asymmetric Pd-N bond lengths in its complexes, a property not replicated by phenyl or p-tolyl analogs [1]. Furthermore, the steric bulk of the ortho-methyl group directly influences regioselectivity in C-H functionalization reactions, preventing unwanted side reactions that occur with less substituted pyrazoles . Generic substitution will therefore alter catalytic performance and synthetic yields, invalidating a research or production process optimized for this specific compound [1].

Empirical Differentiation: Quantitative Evidence for 3,5-Dimethyl-1-o-tolyl-1H-pyrazole Selection


Divergent Pd-N Bond Lengths Induced by o-Toluoyl Electronic Effects

The o-tolyl group in the ligand framework directly impacts the electronic environment at a metal center, leading to measurable bond length differentiation. In the complex [PdCl₂(C₅H₈N₂)(C₁₂H₁₂N₂O)], the Pd-N bond length for the pyrazole ligand bearing the o-toluoyl group is 2.042 (4) Å, which is significantly longer than the 1.989 (4) Å bond to the unsubstituted 3,5-dimethyl-1H-pyrazole ligand [1]. This is attributed to a stronger electron-withdrawing effect, a property absent in analogs with phenyl or p-tolyl substituents, which influences the catalyst's stability and donor ability.

Coordination Chemistry Catalyst Design Crystallography

Specificity as a Substrate in Photocatalytic C4-Thiocyanation Method Development

3,5-dimethyl-1-o-tolyl-1H-pyrazole is explicitly reported as a successful substrate in a metal-free, visible-light-driven C4-thiocyanation method . The steric bulk of the o-tolyl group is a critical factor in directing the regioselectivity of the reaction to the C4 position, a functionalization pathway that is less defined or lower-yielding for more sterically accessible pyrazoles . The published methodology, which uses g-C₃N₄ and ammonium thiocyanate, reports a good yield for a wide range of substrates including this compound, but comparative yield data versus its unsubstituted phenyl analog within this specific study is not provided.

Photocatalysis C-H Activation Synthetic Methodology

Precursor to a Pharmacologically Active Scaffold: Pyrazol-4-yl-acetic Acid (DMTA)

This compound is the direct precursor to (3,5-Dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid (DMTA), a derivative with reported anti-inflammatory and potential therapeutic applications [1]. While DMTA's bioactivity is well-documented, the choice of the parent pyrazole with the o-tolyl group, as opposed to a p-tolyl or unsubstituted phenyl ring, is essential for maintaining the specific pharmacophore geometry required for target engagement in SAR studies [1]. Changing the starter building block to a different 1-arylpyrazole would lead to a different final compound, breaking the established structure-activity relationship.

Medicinal Chemistry Anti-inflammatory Synthetic Intermediate

Validated Applications for 3,5-Dimethyl-1-o-tolyl-1H-pyrazole Based on Empirical Evidence


Synthesis of Tunable Palladium(II) Pre-Catalysts with Quantified Asymmetric Coordination

Research groups focused on ethylene polymerization or cross-coupling catalysis can use this compound to prepare ligands like (3,5-dimethyl-pyrazol-1-yl)-o-toluoyl-methanone. The ortho-methyl group's electron-withdrawing effect, proven by a 0.053 Å elongation of the Pd-N bond compared to a non-substituted ligand [1], allows for fine-tuning the metal's electrophilicity and, consequently, catalytic activity and stability. This provides a structural rationale for catalyst optimization, which is not achievable with para-substituted or unsubstituted phenyl analogs.

Visible-Light Photocatalytic Synthesis of C4-Thiocyanated Pyrazole Libraries

Laboratories developing sustainable, metal-free C-H functionalization methods can utilize this compound as a key substrate to explore the scope of C4-thiocyanation. Its successful reactivity under g-C₃N₄-catalyzed, visible-light conditions demonstrates its suitability for generating diverse sulfur-containing heterocycles for agrochemical or material science screening, where the ortho-steric influence is critical for regiochemical control.

Medicinal Chemistry Precursor for Ortho-Substituted Bioactive Derivatives

Medicinal chemistry teams developing anti-inflammatory or other therapeutic candidates can source this as the definitive starting material for synthesizing (3,5-dimethyl-1-o-tolyl-1H-pyrazol-4-yl)-acetic acid and its further derivatives. The ortho-tolyl group is an integral part of the pharmacophore, and substituting this precursor with a meta- or para-tolyl isomer would result in a different chemical entity with an undefined and likely non-viable efficacy and safety profile [2].

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